Aluminum oxide hydroxide

Overview

Description

Synthesis Analysis

The synthesis of aluminum oxide hydroxide can be achieved through various methods. One of the most efficient methods is precipitation, which is considered facile and simple. It allows for the use of inexpensive raw materials, produces less pollution, and offers several advantages such as high purity product, high thermal stability, nearly homogeneous nanoparticle size, and controlled particle size (Ziva et al., 2021). Other methods include combustion, sol-gel, wet chemical synthesis, synthesis in supercritical water conditions, microwave, mechanochemical, and hydrolysis.

Molecular Structure Analysis

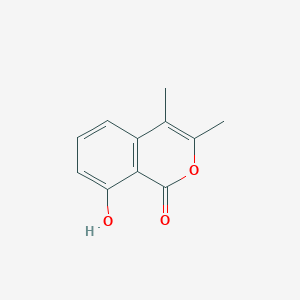

Aluminum oxide hydroxide has a unique molecular structure characterized by the aluminum atom coordinated with oxygen and hydrogen atoms. This arrangement results in a layered structure that contributes to its chemical stability and mechanical strength. The amorphous nature of some aluminum compounds, as discussed in the context of catalysis, indicates the complexity of their synthesis and the diverse modifications they can undergo (Mukhamed’yarova et al., 2021).

Chemical Reactions and Properties

Aluminum oxide hydroxide participates in various chemical reactions, especially those involving phase transitions and interactions with other compounds. Its reactivity is influenced by its surface chemistry and crystal structure. The compound's ability to act as an adsorbent or catalyst in chemical reactions highlights its versatile chemical properties (Meshcheryakov et al., 2021).

Physical Properties Analysis

The physical properties of aluminum oxide hydroxide, such as high thermal stability, robust mechanical strength, and high surface area, make it an essential material in various applications. Its crystalline form and specific surface characteristics are crucial for its performance in catalysis, adsorption, and as a precursor for other aluminum oxides (Karger‐Kocsis & Lendvai, 2018).

Chemical Properties Analysis

The chemical properties of aluminum oxide hydroxide, such as its acidity or basicity, reactivity with other compounds, and its role in catalytic processes, are significant. It demonstrates a high capacity for adsorption, making it useful in environmental applications for the removal of contaminants from water and air. The interaction of aluminum oxide hydroxide with various chemical species, including metals and organic compounds, underscores its importance in chemical synthesis and environmental remediation (Islam et al., 2018).

Scientific Research Applications

-

Catalysis

- Application: Al2O3 NPs serve as efficient catalyst supports, enhancing reaction rates and selectivity .

- Method: The synthesis methods include sol-gel, hydrothermal, combustion, and green methods .

- Results: Each method provides control over the particle size, shape, and chemical surface, enabling tailored nanoparticles for specific applications .

-

Electronic and Optoelectronic Devices

- Application: Al2O3 NPs have remarkable dielectric properties, making them valuable for electronic and optoelectronic devices .

- Method: The synthesis methods include sol-gel, hydrothermal, combustion, and green methods .

- Results: Each method provides control over the particle size, shape, and chemical surface, enabling tailored nanoparticles for specific applications .

-

Biomedical Applications

- Application: Al2O3 NPs have demonstrated promising results in biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .

- Method: The synthesis methods include sol-gel, hydrothermal, combustion, and green methods .

- Results: Each method provides control over the particle size, shape, and chemical surface, enabling tailored nanoparticles for specific applications .

-

Antimicrobial and Antiviral Properties

- Application: Al2O3 NPs have potent antimicrobial and antiviral properties. They can penetrate bacterial and viral cells more effectively, increasing the efficacy of their action .

- Method: The synthesis methods include sol-gel, hydrothermal, combustion, and green methods .

- Results: Al2O3 NPs can be incorporated into coatings for medical devices and hospital surfaces, helping prevent bacterial adhesion and biofilm formation, thereby reducing the risk of infections .

-

Vaccine Adjuvant

- Application: Al2O3 NPs have demonstrated potent adjuvant activity for several vaccines throughout history, targeting and neutralizing a wide range of microorganisms .

- Method: The synthesis methods include sol-gel, hydrothermal, combustion, and green methods .

- Results: Each method provides control over the particle size, shape, and chemical surface, enabling tailored nanoparticles for specific applications .

-

Ceramics and Catalysts

- Application: Boehmite and pseudoboehmite are valuable materials for producing ceramics and catalysts .

- Method: The main industrial methods for preparing very fine boehmite for catalysts are reprecipitation of aluminum hydroxide, obtained by the Bayer method, and a sol-gel method by hydrolysing aluminum alkoxides .

- Results: Synthesis technology determines boehmite structure, its chemical and phase compositions, and fineness. This affects the properties of objects prepared with its utilization .

-

Flame Retardants

-

Paper Fillers and Extenders

-

Toothpaste Filler

-

Manufacture of Aluminosilicate Glass

- Application: Aluminum hydroxide is used in the manufacture of aluminosilicate glass, a high melting point glass used in cooking utensils .

- Method: It is mixed with other raw materials and melted to form the glass .

- Results: The resulting glass has a high melting point, making it suitable for use in cooking utensils .

-

Waterproofing of Fabrics

-

Manufacture of Zeolites

- Application: Large tonnages of aluminum hydroxide, from which alumina is derived, are used in the manufacture of zeolites .

- Method: It is used as a raw material in the synthesis of zeolites .

- Results: Zeolites have a wide range of industrial applications, including use in detergents, water treatment, and as catalysts .

-

Manufacture of Aluminosilicate Glass

- Application: Aluminum hydroxide is used in the manufacture of aluminosilicate glass, a high melting point glass used in cooking utensils .

- Method: It is mixed with other raw materials and melted to form the glass .

- Results: The resulting glass has a high melting point, making it suitable for use in cooking utensils .

-

Waterproofing of Fabrics

-

Production of Fire Clay, Paper, Pottery, and Printing Inks

-

Manufacture of Zeolites

- Application: Large tonnages of aluminum hydroxide, from which alumina is derived, are used in the manufacture of zeolites .

- Method: It is used as a raw material in the synthesis of zeolites .

- Results: Zeolites have a wide range of industrial applications, including use in detergents, water treatment, and as catalysts .

-

Coating Titania Pigments

-

Fire Retardant/Smoke Suppressant

Future Directions

Aluminum metal will readily react with water at room temperature to form aluminum hydroxide and hydrogen . This reaction doesn’t typically take place because a layer of aluminum oxide naturally coats the raw metal, preventing it from coming directly into contact with water . Using the aluminum-water reaction to generate hydrogen doesn’t produce any greenhouse gas emissions, and it promises to solve the transportation problem for any location with available water .

properties

IUPAC Name |

hydroxy(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHBNUUHRFUEAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

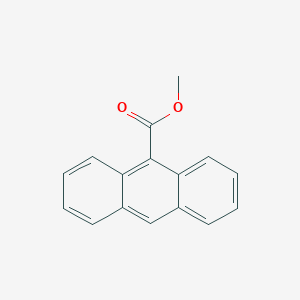

Canonical SMILES |

O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052679 | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless powder; [Sigma-Aldrich MSDS], Off-white odorless powder; [Sasol MSDS] | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boehmite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminum oxide hydroxide | |

CAS RN |

14457-84-2, 24623-77-6, 1318-23-6 | |

| Record name | Diaspore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)